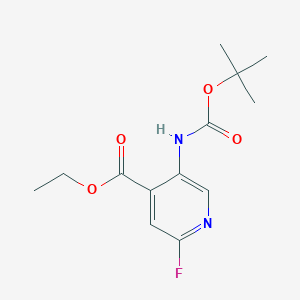

Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorinated isonicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Esterification: The esterification of the isonicotinic acid can be carried out using ethanol and a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiocyanate.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol.

Substitution: Sodium azide, potassium thiocyanate.

Oxidation/Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry:

Biological Studies: Used in the study of enzyme interactions and protein modifications.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate involves its interaction with various molecular targets. The Boc group provides protection during synthetic steps, while the fluorine atom can influence the compound’s reactivity and interactions with biological molecules . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-amino-2-fluoroisonicotinate: Lacks the Boc protection, making it more reactive in certain contexts.

Ethyl 5-((tert-butoxycarbonyl)amino)isonicotinate: Similar structure but without the fluorine atom, affecting its reactivity and applications.

Uniqueness

Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is unique due to the combination of the Boc-protected amino group and the fluorinated isonicotinate ester. This combination provides a balance of stability and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is a compound of interest due to its potential biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16F1N2O2

- Molecular Weight : 250.28 g/mol

This compound features a fluoro group, which may enhance its biological activity by increasing lipophilicity and altering receptor binding profiles.

This compound acts primarily as a positive allosteric modulator of the α7 nAChR. This receptor is implicated in various neurological processes, including cognition and inflammation control. Activation of α7 nAChRs has been linked to:

- Neuroprotection : Enhancing neuronal survival and function in neurodegenerative diseases such as Alzheimer's disease.

- Anti-inflammatory Effects : Modulating immune responses by inhibiting pro-inflammatory cytokine release through the cholinergic anti-inflammatory pathway.

Pharmacological Studies

Recent studies have demonstrated the following biological activities associated with this compound:

-

Neuroprotective Effects :

- In vitro studies indicate that this compound can protect neuronal cells from apoptosis induced by oxidative stress.

- Animal models have shown improved cognitive function when treated with this compound, suggesting its potential in treating cognitive impairments.

-

Anti-inflammatory Properties :

- The compound significantly reduces levels of pro-inflammatory cytokines in macrophage cultures, indicating its role in modulating immune responses.

- It has been studied for its effects on conditions like rheumatoid arthritis, where inflammation plays a critical role.

-

Cognitive Enhancement :

- Behavioral studies in rodents have shown that administration enhances memory retention and learning capabilities, likely through modulation of cholinergic signaling pathways.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a controlled study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in:

- Reduction in Amyloid Plaques : Histological analysis revealed a significant decrease in amyloid-beta plaque formation.

- Improved Synaptic Function : Electrophysiological recordings indicated enhanced synaptic plasticity.

Case Study 2: Inflammation Modulation

In vitro experiments conducted on human peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound led to:

- Decreased TNF-alpha Production : A reduction in TNF-alpha levels was observed after stimulation with lipopolysaccharide (LPS).

- Enhanced IL-10 Release : The anti-inflammatory cytokine IL-10 was significantly elevated, suggesting a shift towards an anti-inflammatory response.

Data Summary

The following table summarizes key findings from research studies on this compound:

| Study Focus | Biological Activity | Outcome |

|---|---|---|

| Neuroprotection | Cognitive function enhancement | Improved memory and learning |

| Inflammation | Cytokine modulation | Decreased TNF-alpha; increased IL-10 |

| Alzheimer's Model | Amyloid plaque reduction | Significant decrease in plaque formation |

Properties

Molecular Formula |

C13H17FN2O4 |

|---|---|

Molecular Weight |

284.28 g/mol |

IUPAC Name |

ethyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate |

InChI |

InChI=1S/C13H17FN2O4/c1-5-19-11(17)8-6-10(14)15-7-9(8)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,18) |

InChI Key |

OTYOGTNGDKGSRE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.